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Compound of Interest

Compound Name: 2-Ethylthiophene

Cat. No.: B1329412

This guide provides an in-depth look at the spectroscopic data of 2-Ethylthiophene, a
heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for
researchers, scientists, and professionals in drug development.

Molecular Structure

2-Ethylthiophene (CsHsS) is an aromatic heterocyclic compound with an ethyl group
substituted at the 2-position of the thiophene ring.[1][2] Its structure is foundational to
interpreting the spectroscopic data presented below.

Molecular Formula: CeHsS[1] Molecular Weight: 112.19 g/mol [1][2] CAS Number: 872-55-9[1]
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

Proton NMR (*H NMR) spectroscopy reveals the number of different types of protons and their
neighboring environments. The chemical shifts () are reported in parts per million (ppm)
relative to a standard reference.
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Chemical Shift (d)

Coupling Constant

Proton Assignment Multiplicity
ppm (J) Hz
J(H5,H4)=5.1,
H5 7.08 dd
J(H5,H3)=1.3
J(H4,H5)=5.1,
H4 6.90 dd
J(H4,H3)=3.4
J(H3,H4)=3.4,
H3 6.78 dd
J(H3,H5)=1.3
-CH2- 2.85 q J=7.5
-CHs 1.31 t J=7.5

Data sourced from spectral databases.[3]

Carbon-13 NMR (*3C NMR) spectroscopy provides information about the carbon framework of

a molecule.

Carbon Assignment

Chemical Shift (&) ppm

Cc2 147.9
C5 126.8
C4 124.5
C3 122.6
-CHa- 235
-CHs 15.8

Data sourced from spectral databases.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Frequency (cm™2) Vibrational Mode Intensity
~3100-3000 C-H stretch (aromatic) Medium
~2965, 2870 C-H stretch (aliphatic, -CHs) Strong
~2930, 2850 C-H stretch (aliphatic, -CHz) Strong

~1530, 1450, 1375

C=C stretch (aromatic ring)

Medium-Strong

~850-820

C-H out-of-plane bend

Strong

~700

C-S stretch

Medium

Characteristic IR absorption frequencies for substituted thiophenes.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron lonization (El) is a common method for volatile

compounds like 2-Ethylthiophene.

m/z Relative Intensity (%) Fragment lon

112 80.9 [M]* (Molecular lon)

97 100.0 [M-CHs]* (Loss of methyl)
53 44.8 [CaHs]*

45 47.0 [C2HsS]*

Major fragments observed in the electron ionization mass spectrum of 2-Ethylthiophene.[1]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the

spectroscopic data presented.

NMR Spectroscopy Protocol
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» Sample Preparation: A sample of 2-Ethylthiophene (typically 5-25 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry
5 mm NMR tube.[4][5][6][7] The use of a deuterated solvent is crucial as it is "invisible" in the
'H NMR spectrum and provides a lock signal for the spectrometer.[4][7] The solution should
be homogeneous and free of any particulate matter.[4][7]

o Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is
shimmed to achieve homogeneity.[4] For *H NMR, standard acquisition parameters are set,
including the number of scans, spectral width, and relaxation delay.[6] For 13C NMR, a higher
number of scans is typically required due to the lower natural abundance of the 13C isotope.

[6]

» Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to
produce the NMR spectrum. The spectrum is then phase-corrected, and the baseline is
corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard
like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small drop of
liquid 2-Ethylthiophene is placed directly onto the ATR crystal, ensuring the crystal surface
is completely covered.[8]

e Background Spectrum: A background spectrum of the empty ATR crystal is recorded.[8] This
IS necessary to subtract the absorbance from the ambient atmosphere (e.g., COz, water
vapor) and the instrument itself.[8]

e Sample Spectrum: The sample spectrum is then recorded. The instrument's software
automatically ratios the sample spectrum against the background spectrum to produce the
final transmittance or absorbance spectrum.[8]

o Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.qg.,
isopropanol or ethanol) and a soft, lint-free tissue to prevent cross-contamination.[8]

Mass Spectrometry (GC-MS) Protocol
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» Sample Introduction: A dilute solution of 2-Ethylthiophene in a volatile solvent (e.g.,
dichloromethane or hexane) is prepared. A small volume (typically 1 pL) is injected into the
Gas Chromatograph (GC).[9]

o Chromatographic Separation: The sample is vaporized in the heated injection port and
carried by an inert gas (e.g., helium) through a capillary column. The column separates the
components of the sample based on their boiling points and interactions with the stationary
phase.[10]

 lonization and Mass Analysis: As 2-Ethylthiophene elutes from the GC column, it enters the
ion source of the Mass Spectrometer (MS). In the ion source, molecules are bombarded with
a high-energy electron beam (typically 70 eV for El), causing ionization and fragmentation.[1]
The resulting positively charged ions (the molecular ion and various fragment ions) are then
accelerated into the mass analyzer, which separates them based on their mass-to-charge
(m/z) ratio.

o Detection and Spectrum Generation: A detector counts the number of ions at each m/z
value, and the software generates a mass spectrum, which is a plot of relative ion
abundance versus m/z.[10]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as 2-Ethylthiophene.
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Caption: Workflow for Spectroscopic Analysis of 2-Ethylthiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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